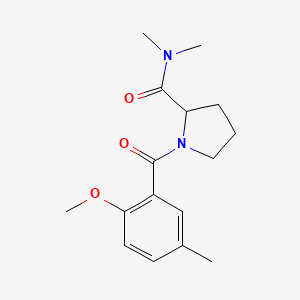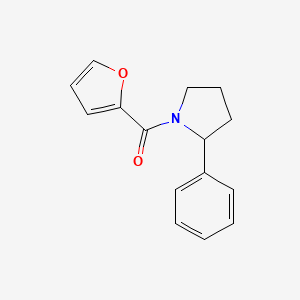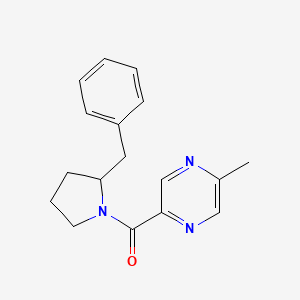
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been studied for its role in treating diseases such as Alzheimer's, diabetes, and cancer.
Mecanismo De Acción
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a GSK-3β inhibitor by binding to the ATP binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of GSK-3β, leading to the inhibition of various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, GSK-3β inhibition has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cancer, GSK-3β inhibition has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its specificity towards GSK-3β. This allows for the selective inhibition of GSK-3β without affecting other cellular processes. However, one of the limitations of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One of the areas of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the use of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the role of GSK-3β inhibition in other cellular processes such as autophagy and inflammation is an area of active research.
Métodos De Síntesis
The synthesis of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a GSK-3β inhibitor. GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases such as Alzheimer's, diabetes, and cancer.
Propiedades
IUPAC Name |
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-8(2)16-14(19)11-7-13(18)17-12-6-9(15)4-5-10(11)12/h4-6,8,11H,3,7H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULUNPAXXAADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)


![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)



![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)